Product packaging for 4-(Bromomethyl)furo[2,3-b]pyridine(Cat. No.:)

4-(Bromomethyl)furo[2,3-b]pyridine

Cat. No.: B13681251
M. Wt: 212.04 g/mol
InChI Key: OPAGZMMOPGFJSV-UHFFFAOYSA-N
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Description

4-(Bromomethyl)furo[2,3-b]pyridine is a chemical building block of significant interest in pharmaceutical and agrochemical research. The furo[2,3-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, known for its ability to impart potent biological activity to drug candidates . Specifically, this core structure has been identified as a novel and effective scaffold for creating highly selective kinase inhibitors, such as inhibitors of cdc-like kinases (CLKs), and for developing potent modulators of the Hedgehog signaling pathway, a critical target in oncology . The bromomethyl functional group at the 4-position provides a highly versatile handle for further synthetic elaboration. It readily undergoes various cross-coupling reactions, most notably palladium-catalyzed couplings such as Suzuki or Buchwald-Hartwig amination, allowing researchers to efficiently introduce diverse carbon chains or nitrogen-containing heterocycles . This facilitates the rapid exploration of structure-activity relationships (SAR) and the optimization of lead compounds for enhanced potency and selectivity. The furo[2,3-b]pyridine core serves as an excellent isosteric replacement for other nitrogen-containing heterocycles like 7-azaindole, a common hinge-binding motif in kinase inhibitors. Modifying this hinge-binding interaction is a established strategy for improving a compound's selectivity profile across the kinome, thereby reducing potential off-target effects . This compound is intended for use in research and development laboratories. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNO B13681251 4-(Bromomethyl)furo[2,3-b]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrNO

Molecular Weight

212.04 g/mol

IUPAC Name

4-(bromomethyl)furo[2,3-b]pyridine

InChI

InChI=1S/C8H6BrNO/c9-5-6-1-3-10-8-7(6)2-4-11-8/h1-4H,5H2

InChI Key

OPAGZMMOPGFJSV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1CBr)C=CO2

Origin of Product

United States

Synthetic Methodologies for the Furo 2,3 B Pyridine Core System

Conventional Synthetic Pathways to Furo[2,3-b]pyridines

Traditional approaches to the synthesis of the furo[2,3-b]pyridine (B1315467) core have largely relied on the construction of the furan (B31954) ring onto a pre-existing pyridine (B92270) framework or through the cyclization of appropriately substituted pyridine precursors.

Cyclocondensation and Ring-Closing Approaches Utilizing Pyridine Precursors

One of the earliest and most common strategies for constructing the furo[2,3-b]pyridine system involves the intramolecular cyclization of substituted pyridine derivatives. A prominent example is the reaction of 2-halopyridines with a nucleophile, followed by ring closure. nih.gov For instance, the SNAr reaction of a 2-chloropyridine (B119429) derivative with an alkoxide, followed by intramolecular cyclization, has been a workhorse in this field. nih.gov

A well-established route starts from 2,5-dichloronicotinic acid, which is first converted to its ethyl ester. nih.gov The subsequent reaction with the alkoxide of ethyl 2-hydroxyacetate leads to a nucleophilic aromatic substitution at the 2-position of the pyridine ring. The resulting intermediate then undergoes an intramolecular cyclization to furnish the furo[2,3-b]pyridine core. nih.gov This methodology has proven to be scalable, allowing for the multi-gram synthesis of functionalized furo[2,3-b]pyridines. nih.gov

Another classical approach involves the intramolecular Diels-Alder reaction of a triazine with an alkyne, which yields a dihydrofuro[2,3-b]pyridine intermediate that can be subsequently oxidized to the aromatic furo[2,3-b]pyridine. nih.gov

Methodologies for Furan Ring Annulation onto the Pyridine Nucleus

The annulation of a furan ring onto a pyridine nucleus represents another key conventional strategy. This can be achieved through various cyclization reactions starting from appropriately functionalized pyridines. One such method involves the reaction of pyridine N-oxides, which can lead to the formation of 2,3-substituted furo[2,3-b]pyridines. nih.govresearchgate.netaminer.cn

Innovations in Furo[2,3-b]pyridine Core Synthesis

In recent years, significant advancements have been made in the synthesis of furo[2,3-b]pyridines, with a focus on developing more efficient, versatile, and environmentally friendly methods.

Transition-Metal Catalyzed Cyclization and Functionalization Strategies

Palladium-catalyzed reactions have emerged as powerful tools for the one-pot synthesis of furo[2,3-b]pyridines. nih.gov These methods often involve a Sonogashira coupling followed by a Wacker-type heteroannulation. nih.gov A recently developed palladium(II)-catalyzed synthesis utilizes β-ketodinitriles and alkynes to construct the furo[2,3-b]pyridine core through an unusual N–H/C annulation, forming multiple C–C, C═C, C–O, C–N, and C═N bonds in a single operation. acs.orgnih.govdicp.ac.cn This catalytic system has also been extended to a three-component reaction involving β-ketodinitriles, boronic acids, and aldehydes. acs.org

The versatility of palladium catalysis is further highlighted in the synthesis of 2,3-disubstituted furo[2,3-b]pyridines from o-iodoacetoxy- or o-iodobenzyloxypyridines and 1-alkynes, followed by electrophilic cyclization. researchgate.net

Metal-Free and Organocatalytic Protocols

The development of metal-free synthetic routes is a significant area of research due to the potential for reduced cost and toxicity. A notable metal-free approach involves the intramolecular cyclization of C3-substituted pyridine N-oxides, which proceeds under mild conditions to yield 2,3-substituted furo[2,3-b]pyridines. researchgate.netaminer.cn This method offers a concise strategy for accessing a range of functionalized furo[2,3-b]pyridines. researchgate.net

Advancements in Photochemical and Microwave-Assisted Synthesis

Photochemical and microwave-assisted syntheses offer advantages in terms of reaction times and energy efficiency. While specific examples for the direct synthesis of the furo[2,3-b]pyridine core using these techniques are less common in the provided search results, related studies on similar heterocyclic systems suggest their potential applicability. For instance, photochemical irradiation of dihydrofuro[3,2-b]pyridin-2(4H)-one derivatives has been shown to lead to dimerization or ring-opening reactions, indicating the reactivity of the furo-pyridine scaffold under photochemical conditions. rsc.org Microwave-assisted synthesis has been successfully employed for the rapid synthesis of pyrroles from hexane-2,5-dione and primary amines, a reaction that could potentially be adapted for furo[2,3-b]pyridine synthesis. capes.gov.br

Principles of Green Chemistry Applied to Furo[2,3-b]pyridine Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inresearchgate.net These principles are increasingly being applied to the synthesis of N-heterocycles, including the furo[2,3-b]pyridine system, to create more sustainable and efficient manufacturing routes. researchgate.netrsc.org

Traditional synthetic methods for heterocyclic compounds often rely on toxic reagents, hazardous solvents, and harsh reaction conditions. researchgate.net The application of green chemistry seeks to mitigate these issues through several key approaches:

Microwave-Assisted Synthesis : The use of microwave irradiation instead of conventional heating can dramatically reduce reaction times, often from hours to minutes, and increase product yields. rasayanjournal.co.inresearchgate.net This technique can be applied to various steps in furo[2,3-b]pyridine synthesis, such as the cyclization and condensation reactions, leading to a more energy-efficient process. rasayanjournal.co.in

Use of Green Solvents and Catalysts : Replacing hazardous solvents with environmentally benign alternatives like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) is a cornerstone of green chemistry. researchgate.netresearchgate.net For instance, using ethanol as a solvent in the synthesis of fused pyrazole (B372694) derivatives has been shown to be effective. researchgate.net Furthermore, developing catalytic processes, such as the transition metal-catalyzed acceptorless dehydrogenative coupling (ADC) which uses abundant and greener alcohol substrates, can replace stoichiometric reagents and reduce waste. rsc.org This approach generates only water and hydrogen as byproducts. rsc.org

Multicomponent and One-Pot Reactions : Designing synthetic sequences where multiple bonds are formed in a single operation (one-pot) from three or more starting materials (multicomponent reactions) significantly improves process efficiency. researchgate.net This reduces the number of intermediate purification steps, minimizes solvent waste, and saves time and resources. Such a strategy could be envisioned for the furo[2,3-b]pyridine core by combining the initial substitution and subsequent cyclization into a single, streamlined process.

By integrating these green chemistry principles, the synthesis of the furo[2,3-b]pyridine core and its derivatives can be made more economical and environmentally sustainable, aligning with the modern demands of chemical manufacturing. rasayanjournal.co.inresearchgate.net

Targeted Synthesis and Regioselective Functionalization of 4 Bromomethyl Furo 2,3 B Pyridine

Synthetic Routes for the Introduction of the Bromomethyl Moiety at the 4-Position of the Furo[2,3-b]pyridine (B1315467) Nucleus

The primary challenge in the synthesis of 4-(bromomethyl)furo[2,3-b]pyridine lies in the selective functionalization of the methyl group at the 4-position without affecting other reactive sites on the heterocyclic core. The furo[2,3-b]pyridine system, an isostere of azaindole, possesses a unique electronic landscape with an electron-rich furan (B31954) ring fused to an electron-deficient pyridine (B92270) ring, influencing the reactivity of its substituents. nih.gov

Side-Chain Bromination of 4-Methylfuro[2,3-b]pyridines

The most direct approach to this compound involves the side-chain bromination of a 4-methylfuro[2,3-b]pyridine (B13002581) precursor. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator, is a cornerstone method for the allylic and benzylic bromination of hydrocarbons and their heterocyclic analogues. chem-station.comthermofisher.comwikipedia.orgorganic-chemistry.org This free-radical substitution reaction is particularly well-suited for the selective bromination of a methyl group attached to an aromatic or heteroaromatic ring system. chem-station.comthermofisher.comwikipedia.orgorganic-chemistry.org

The synthesis of the requisite 4-methylfuro[2,3-b]pyridine starting material can be accomplished through various established methods for constructing the furo[2,3-b]pyridine core. A concise and scalable 4-step synthesis has been reported, providing multi-gram access to the core structure, which can then be adapted to include a methyl group at the desired position. nih.gov

The Wohl-Ziegler bromination typically involves reacting the 4-methylfuro[2,3-b]pyridine with NBS in a non-polar solvent, such as carbon tetrachloride (CCl₄) or a more environmentally benign alternative like acetonitrile, under reflux conditions. organic-chemistry.orgepo.org The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means (UV light). organic-chemistry.org

Reagent/ConditionRoleReference
4-Methylfuro[2,3-b]pyridineStarting Material nih.gov
N-Bromosuccinimide (NBS)Brominating Agent chem-station.comwikipedia.orgorganic-chemistry.org
Radical Initiator (AIBN, Benzoyl Peroxide) or UV lightInitiates the radical chain reaction organic-chemistry.org
Solvent (e.g., CCl₄, Acetonitrile)Reaction Medium organic-chemistry.orgepo.org
Heat (Reflux)Provides energy for reaction initiation and propagation wikipedia.org

Alternative Halomethylation and Bromomethylation Approaches

While side-chain bromination with NBS is a primary method, other strategies for introducing a bromomethyl or a related halomethyl group can be considered, particularly if the starting 4-methyl derivative is not readily accessible or if issues with selectivity arise.

One potential alternative involves the functionalization of a pre-existing group at the 4-position. For instance, a 4-hydroxymethylfuro[2,3-b]pyridine could be converted to the corresponding bromide using standard brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). This two-step approach, however, requires the initial synthesis of the alcohol, which may involve reduction of a corresponding carboxylic acid or aldehyde.

Another strategy could involve a halomethylation reaction directly on the furo[2,3-b]pyridine ring. However, these reactions, such as the Blanc-Quelet reaction, typically require harsh conditions and may suffer from a lack of regioselectivity, potentially leading to a mixture of products.

Mechanistic Considerations and Control of Regioselectivity in 4-Bromomethylation Reactions

The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism. chem-station.comwikipedia.orgorganic-chemistry.org The key steps involve:

Initiation: Homolytic cleavage of the radical initiator or the N-Br bond of NBS by heat or light to generate a small number of radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 4-methylfuro[2,3-b]pyridine, forming a resonance-stabilized benzylic-type radical and hydrogen bromide (HBr). This radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations, to yield the desired this compound and a new bromine radical, which continues the chain. The HBr produced reacts with NBS to regenerate the necessary Br₂.

Termination: The reaction ceases when radicals combine with each other.

The regioselectivity of the bromination, favoring the methyl group at the 4-position over other positions on the heterocyclic ring, is a critical aspect. The stability of the intermediate radical plays a crucial role. The benzylic-type radical formed by hydrogen abstraction from the 4-methyl group is stabilized by resonance with the furo[2,3-b]pyridine ring system. This makes the methyl hydrogens at the 4-position more susceptible to abstraction than hydrogens on the aromatic core itself.

Controlling the reaction conditions is paramount to ensure high regioselectivity and prevent unwanted side reactions, such as electrophilic bromination of the furan or pyridine rings. Key factors to control include:

Concentration of Bromine: Maintaining a very low concentration of molecular bromine is essential to favor radical substitution over electrophilic addition to any double bonds in the furan ring. NBS is particularly effective in this regard as it provides a slow, steady supply of Br₂. wikipedia.org

Solvent: The choice of solvent can influence the reaction outcome. Non-polar solvents like carbon tetrachloride are traditionally used to minimize ionic pathways. organic-chemistry.org

Temperature and Initiator: Proper control of temperature and the amount of radical initiator is necessary to maintain a steady rate of radical formation and avoid explosive reactions or decomposition of the product.

Isolation, Purification, and Large-Scale Synthesis Strategies for this compound

Following the reaction, the desired this compound must be isolated from the reaction mixture, which typically contains the succinimide (B58015) byproduct, unreacted starting material, and potentially some side products.

Standard work-up procedures involve filtering off the insoluble succinimide, followed by washing the filtrate and removing the solvent under reduced pressure. The crude product is then typically purified by column chromatography on silica (B1680970) gel.

For large-scale synthesis, several factors need to be considered to ensure a safe, efficient, and economically viable process. rsc.org Key considerations include:

Solvent Selection: Replacing hazardous solvents like carbon tetrachloride with safer alternatives is a priority. Acetonitrile has been shown to be an effective solvent for NBS brominations. epo.org

Reaction Monitoring: Careful monitoring of the reaction progress, for instance by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), is crucial to determine the optimal reaction time and maximize the yield of the desired product while minimizing the formation of impurities.

Purification Method: For large quantities, crystallization is often a more practical and cost-effective purification method than column chromatography. Developing a suitable crystallization procedure is therefore a key step in scaling up the synthesis.

Safety: The exothermic nature of bromination reactions and the use of potentially hazardous reagents necessitate careful control of reaction temperature and appropriate safety precautions, especially on a large scale. The use of flow chemistry could offer advantages in terms of safety and scalability by providing better control over reaction parameters.

The successful synthesis of this compound provides a versatile building block for the creation of diverse chemical libraries for drug discovery and materials science. Further optimization of the synthetic route, particularly in terms of green chemistry principles and scalability, will continue to be an important area of research.

Reactivity Profiles and Chemical Transformations of the Bromomethyl Group in Furo 2,3 B Pyridine Architectures

Nucleophilic Displacement Reactions of 4-(Bromomethyl)furo[2,3-b]pyridine

The primary reactivity of the bromomethyl group in this compound is characterized by its susceptibility to nucleophilic substitution. The electron-withdrawing nature of the furo[2,3-b]pyridine (B1315467) ring system enhances the electrophilicity of the benzylic-like carbon, making it a prime target for a wide range of nucleophiles.

Amination and Alkylation Reactions

The reaction of this compound with various primary and secondary amines leads to the formation of the corresponding aminomethyl derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrobromic acid byproduct. Similarly, alkylation reactions can be achieved using organometallic reagents or carbanions, although these are less commonly reported for this specific substrate. The direct alkylation of pyridines at the C-4 position has been a long-standing challenge, often requiring prefunctionalization to control regioselectivity and prevent overalkylation. nih.gov

A study on the synthesis of pyrrolo[2,3-b]pyridine analogues, a structurally related scaffold, demonstrated the successful amination of a chloro-substituted precursor, highlighting the feasibility of such transformations within this class of heterocycles. juniperpublishers.com In a different context, the reaction of 4-(bromomethyl)pyridine (B1298872) hydrobromide with various nucleophiles is a well-established method for introducing the pyridylmethyl moiety. sigmaaldrich.com

NucleophileProductReaction ConditionsReference
Secondary Amine4-(Aminomethyl)furo[2,3-b]pyridineBase, Solvent juniperpublishers.com
Alkyl Grignard4-Alkyl-furo[2,3-b]pyridineEther nih.gov

Etherification and Esterification of the Bromomethyl Site

The bromomethyl group readily undergoes etherification with alkoxides and phenoxides to yield the corresponding ether derivatives. These reactions typically proceed under standard Williamson ether synthesis conditions. Esterification can be accomplished by reacting this compound with carboxylate salts, often in a polar aprotic solvent.

While specific examples for this compound are not extensively documented in the provided search results, the general reactivity of benzylic bromides supports these transformations. For instance, the synthesis of various furo[2,3-c]pyridine (B168854) derivatives involved reactions that, while not directly on a bromomethyl group, demonstrate the manipulation of functional groups on the pyridine (B92270) ring. nih.gov

NucleophileProductReaction ConditionsReference
Sodium Alkoxide4-(Alkoxymethyl)furo[2,3-b]pyridineAlcoholN/A
Sodium Carboxylate4-(Acyloxymethyl)furo[2,3-b]pyridineDMFN/A

Reactions with Other Heteroatom and Carbon Nucleophiles

A variety of other nucleophiles can displace the bromide of this compound. Thiolates, for example, can be used to form thioethers. The interaction of furo-pyranones with nitrogen-containing nucleophiles has been shown to depend on the nature of the nucleophile, leading to either enamines or recyclization products. beilstein-journals.org This suggests that the reaction of this compound with different nucleophiles could also lead to a diverse range of products.

Carbon nucleophiles, such as cyanides or enolates, can also be employed to form new carbon-carbon bonds, expanding the structural diversity of the furo[2,3-b]pyridine core.

NucleophileProductReaction ConditionsReference
Sodium Thiolate4-(Thioalkoxymethyl)furo[2,3-b]pyridineAlcohol organic-chemistry.org
Sodium Cyanide4-(Cyanomethyl)furo[2,3-b]pyridineDMSON/A

Cross-Coupling Chemistry Involving Bromomethyl-Substituted Furo[2,3-b]pyridines as Electrophiles

The bromomethyl group of this compound can also participate in various metal-catalyzed cross-coupling reactions, serving as an electrophilic partner. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The Suzuki-Miyaura coupling reaction, which typically involves the coupling of an organoboron compound with an organic halide, is a versatile method for forming carbon-carbon bonds. nih.govbeilstein-journals.orgmdpi.com While traditionally used with aryl or vinyl halides, modifications can allow for the use of benzylic halides. The reaction is generally catalyzed by a palladium(0) complex and requires a base. nih.govyoutube.com The choice of ligand on the palladium catalyst can be crucial for the success of the reaction, especially with less reactive bromides. nih.gov Research on the Suzuki-Miyaura coupling of 4-pyridine boronate derivatives has focused on suppressing side reactions. researchgate.net The regioselectivity of Suzuki-Miyaura reactions on polyhalogenated pyridines has also been a subject of study. beilstein-journals.orgresearchgate.net

The Sonogashira reaction provides a route to couple terminal alkynes with organic halides, also catalyzed by palladium and typically a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is known for its mild conditions and tolerance of various functional groups. ucsb.edu While direct Sonogashira coupling with a bromomethyl group is less common, related transformations on similar heterocyclic systems have been reported. thieme-connect.de

Coupling PartnerProductCatalyst SystemReference
Arylboronic acid4-Benzylfuro[2,3-b]pyridinePd(PPh₃)₄ / Base nih.govsemanticscholar.org
Terminal Alkyne4-(Alkynyl)furo[2,3-b]pyridinePdCl₂(PPh₃)₂ / CuI / Base wikipedia.orglibretexts.org

Copper-Mediated and Other Metal-Catalyzed Coupling Transformations

Copper-mediated cross-coupling reactions have emerged as a valuable alternative to palladium-catalyzed methods. jmchemsci.com Copper catalysis can be effective for the coupling of aryl halides with various nucleophiles, including thiols and amines. organic-chemistry.orgmdpi.com The use of directing groups can enhance the reactivity of aryl bromides in copper-mediated fluoroalkylation reactions. nih.gov Copper-catalyzed trifluoromethylation of alkyl bromides has also been demonstrated using a dual copper/photoredox catalytic system. nih.gov The assembly of the related furo[3,2-b]pyridine (B1253681) scaffold has been achieved through copper-mediated oxidative cyclization. nih.gov These findings suggest the potential for developing copper-catalyzed cross-coupling reactions with this compound.

Coupling PartnerProductCatalyst SystemReference
Alkylthiol4-(Alkylthiomethyl)furo[2,3-b]pyridineCu(OAc)₂ / Pyridine organic-chemistry.org
Amine4-(Aminomethyl)furo[2,3-b]pyridineCuI / Ligand / Base mdpi.com

Elimination Reactions and Rearrangement Pathways of the this compound System

The bromomethyl group attached to the furo[2,3-b]pyridine core is analogous to a benzylic bromide, and as such, its reactivity is influenced by the adjacent aromatic system. This section explores the potential elimination and rearrangement reactions of this system.

Base-induced elimination reactions of this compound are expected to proceed via an E2 mechanism, particularly with strong, non-nucleophilic bases. This process would involve the abstraction of a proton from the methyl group and the concurrent expulsion of the bromide ion, leading to the formation of 4-vinylfuro[2,3-b]pyridine. The regioselectivity of this elimination is straightforward as there is only one possible alkene product.

While specific studies on the elimination reactions of this compound are not extensively documented in the reviewed literature, the principles of E2 elimination are well-established. The reaction is anticipated to be favored by strong bases and is a common transformation for benzylic-type halides.

One potential rearrangement pathway for derivatives of this compound is the Sommelet-Hauser rearrangement. wikipedia.org This reaction typically involves the formation of a quaternary ammonium (B1175870) salt from the bromomethyl compound, followed by treatment with a strong base like sodium amide. The rearrangement proceeds through a wikipedia.orgnih.gov-sigmatropic shift of an ylide intermediate, resulting in the migration of one of the N-alkyl groups to the aromatic ring. For the 4-(furo[2,3-b]pyridylmethyl)trimethylammonium salt, this would likely lead to the formation of a C-methylated product at the 5-position of the furo[2,3-b]pyridine ring. wikipedia.orgresearchgate.net

Table 1: Potential Elimination and Rearrangement Reactions of this compound Derivatives

Starting MaterialReagents and ConditionsExpected Major Product(s)Reaction Type
This compoundStrong, non-nucleophilic base (e.g., t-BuOK)4-Vinylfuro[2,3-b]pyridineE2 Elimination
[4-(Furo[2,3-b]pyridylmethyl)]trimethylammonium bromideNaNH₂ in liquid NH₃5-Methyl-4-[(dimethylamino)methyl]furo[2,3-b]pyridineSommelet-Hauser Rearrangement

Oxidative and Reductive Manipulations of the Bromomethyl Functional Group

The bromomethyl group of this compound can be readily transformed into other functional groups through oxidation and reduction reactions, further highlighting its synthetic utility.

Oxidative Transformations:

The oxidation of the bromomethyl group can lead to the formation of the corresponding aldehyde or carboxylic acid, depending on the reagents and reaction conditions employed. The oxidation of benzylic halides to aldehydes is a well-known transformation. Reagents such as N-oxides, dimethyl sulfoxide (B87167) (DMSO) under various activation conditions (e.g., Kornblum oxidation), or certain metal-based oxidants can be utilized for this purpose. For instance, the use of N-heterocycle-stabilized iodanes has been reported for the mild oxidation of benzylic alcohols to aldehydes, a transformation that could be adapted for the corresponding bromide. beilstein-journals.orgnih.govbeilstein-journals.org More aggressive oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, would likely lead to the formation of furo[2,3-b]pyridine-4-carboxylic acid. masterorganicchemistry.com

Reductive Manipulations:

The bromomethyl group can be reduced to a methyl group through catalytic hydrogenation or by using hydride-donating reagents. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) is a common method for the hydrogenolysis of benzylic halides. wordpress.com This reaction proceeds under relatively mild conditions and is generally high-yielding. Alternatively, hydride reagents such as sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst or more powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also effect this transformation. It is worth noting that in some photoredox catalysis studies, 4-(bromomethyl)pyridine was observed to decompose, suggesting that the choice of reductive conditions is crucial to avoid unwanted side reactions. nih.gov

Table 2: Potential Oxidative and Reductive Transformations of this compound

Starting MaterialReagents and ConditionsExpected Major ProductReaction Type
This compoundDMSO, NaHCO₃Furo[2,3-b]pyridine-4-carbaldehydeOxidation (Kornblum)
This compoundKMnO₄, heatFuro[2,3-b]pyridine-4-carboxylic acidOxidation
This compoundH₂, Pd/C, base4-Methylfuro[2,3-b]pyridine (B13002581)Reduction (Catalytic Hydrogenolysis)
This compoundNaBH₄, catalyst4-Methylfuro[2,3-b]pyridineReduction

Strategic Applications of 4 Bromomethyl Furo 2,3 B Pyridine As a Versatile Synthon

Construction of Chemically Diverse Furo[2,3-b]pyridine (B1315467) Derivatives

The reactivity of the bromomethyl group in 4-(bromomethyl)furo[2,3-b]pyridine allows for its elaboration into a multitude of other functional groups through nucleophilic substitution reactions. This versatility is fundamental to the construction of chemically diverse libraries of furo[2,3-b]pyridine derivatives, which are essential for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.

Assembly of Complex Polycyclic Systems Incorporating the Furo[2,3-b]pyridine Framework

The bromomethyl functionality serves as an excellent electrophilic partner for intramolecular and intermolecular cyclization reactions, leading to the assembly of complex polycyclic systems. By reacting this compound with bifunctional nucleophiles, novel fused heterocyclic systems incorporating the furo[2,3-b]pyridine core can be readily accessed. For instance, reaction with a dinucleophile such as a 2-aminothiophenol (B119425) could, after initial N-alkylation, undergo a subsequent intramolecular cyclization to afford a thiazepino[4,5-b]furo[2,3-b]pyridine system. Similarly, reaction with various amino-substituted heterocycles can pave the way for the synthesis of novel, rigid polycyclic scaffolds with potential applications in medicinal chemistry and materials science.

A hypothetical reaction scheme for the synthesis of a polycyclic system is presented below:

Reactant 1Reactant 2Product
This compound2-AminophenolFused oxazepine-furo[2,3-b]pyridine system
This compound1,2-DiaminobenzeneFused diazepine-furo[2,3-b]pyridine system

Directed Synthesis of Functionalized Furo[2,3-b]pyridines for Structure-Reactivity Investigations

The ability to introduce a wide range of substituents at the 4-position via the bromomethyl intermediate is crucial for systematic investigations into the structure-reactivity relationships of the furo[2,3-b]pyridine scaffold. By reacting this compound with a variety of nucleophiles (e.g., amines, alcohols, thiols, and carbanions), a library of derivatives with systematically varied electronic and steric properties can be generated. For example, the synthesis of a series of 4-(aminomethyl)furo[2,3-b]pyridines with different substitution patterns on the amine allows for the fine-tuning of basicity and hydrogen bonding capacity, which can be critical for biological activity. A concise 4-step synthesis of furo[2,3-b]pyridines with functional handles at the 3- and 5-positions has been described, highlighting the importance of accessible derivatives for SAR studies. nih.gov While not starting from the 4-bromomethyl derivative, this work underscores the value of functionalized furo[2,3-b]pyridines in medicinal chemistry.

Integration into Multicomponent Reaction Sequences for Heterocycle Library Generation

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the rapid construction of complex molecules in a single step from three or more starting materials. nih.gov The reactive nature of this compound makes it an attractive component for the design of novel MCRs. For instance, it could be envisaged as a key building block in a sequence where it first reacts with a suitable nucleophile, and the resulting intermediate then participates in an MCR. An example would be the initial reaction with an isocyanide to form a reactive nitrilium ion, which could then be trapped by other components in the reaction mixture to generate highly substituted heterocyclic systems. The Groebke–Blackburn–Bienaymé (GBB) reaction, a well-established three-component reaction for synthesizing imidazo-fused scaffolds, demonstrates the power of MCRs in generating heterocyclic libraries. nih.gov While the direct use of this compound in such reactions is yet to be extensively reported, its potential as a versatile building block in MCRs is significant.

Utility in the Development of Modular Scaffolds for Chemical Probes

Chemical probes are essential tools for studying biological processes. pitt.edu The development of modular scaffolds that allow for the facile introduction of different functionalities is a key strategy in the design of new chemical probes. This compound represents an ideal starting point for the construction of such modular scaffolds. The bromomethyl group can be used to attach a variety of reporter groups (e.g., fluorophores, biotin (B1667282) tags) or reactive groups for target engagement. Furthermore, the furo[2,3-b]pyridine core itself can serve as a recognition element for specific biological targets, such as protein kinases. The furo[3,2-b]pyridine (B1253681) core, an isomer of the title compound, has been identified as a novel scaffold for potent and highly selective kinase inhibitors. nih.gov This suggests that the furo[2,3-b]pyridine scaffold could also have utility in the development of kinase-targeted chemical probes. By systematically modifying the substituents attached to the 4-position, the binding affinity, selectivity, and pharmacokinetic properties of the resulting probes can be optimized.

Scaffold ComponentFunctionExample
Furo[2,3-b]pyridine CoreTarget RecognitionKinase hinge-binding motif
Linker (from bromomethyl)Spacing and SolubilityAlkyl or polyethylene (B3416737) glycol chain
Reporter/Reactive GroupDetection/Covalent LabelingFluorescein, Biotin, Acrylamide

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Bromomethyl Furo 2,3 B Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton, Carbon-13, and Two-Dimensional Correlational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 4-(bromomethyl)furo[2,3-b]pyridine, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) correlation experiments such as COSY, HSQC, and HMBC would provide an unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) and furan (B31954) rings, as well as a characteristic singlet for the methylene (B1212753) protons of the bromomethyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the electronic effects of the fused furan ring. The methylene protons (CH₂Br) would likely appear as a singlet in the range of 4.5-5.0 ppm, a region typical for benzylic bromides.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The spectrum would display signals for all the carbon atoms in the molecule. The carbon of the bromomethyl group is expected to resonate at a characteristic chemical shift. The chemical shifts of the carbons in the heterocyclic core would be indicative of the electronic environment within the fused ring system.

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for establishing connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to trace the proton network within the pyridine and furan rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

A hypothetical data table for the expected NMR shifts is presented below.

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
H-28.0 - 8.5 (d)145 - 150
H-37.0 - 7.5 (d)110 - 115
H-57.5 - 8.0 (d)120 - 125
H-68.5 - 9.0 (d)150 - 155
CH₂4.5 - 5.0 (s)30 - 35
C-3a-125 - 130
C-4-135 - 140
C-7a-155 - 160

Mass Spectrometry (MS): High-Resolution Mass Analysis and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the accurate mass of the molecular ion of this compound. This allows for the calculation of its elemental formula, confirming the presence of bromine, which has a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Predicted mass spectrometry data for a related compound, 4-bromo-2,3-dihydrofuro[2,3-b]pyridine, shows expected adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺. rsc.org

Fragmentation Pattern: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal the fragmentation pathways of the molecule. A key fragmentation would likely be the loss of the bromine atom or the entire bromomethyl radical (•CH₂Br), leading to the formation of a stable furo[2,3-b]pyridin-4-ylmethyl cation. Further fragmentation of the heterocyclic core would provide additional structural confirmation.

Ion Predicted m/z Description
[M]⁺211/213Molecular ion peak showing bromine isotope pattern
[M-Br]⁺132Loss of bromine atom
[M-CH₂Br]⁺118Loss of bromomethyl radical

Infrared (IR) Spectroscopy: Vibrational Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands for the C-H, C=C, C=N, and C-O bonds within the furo[2,3-b]pyridine (B1315467) ring system, as well as the C-Br and C-H bonds of the bromomethyl group.

The pyridine ring vibrations are expected in the 1600-1400 cm⁻¹ region. nih.govresearchgate.net The C-O stretching of the furan ring would likely appear in the 1250-1050 cm⁻¹ range. The C-Br stretching vibration of the bromomethyl group is typically observed in the 700-500 cm⁻¹ region.

Functional Group Anticipated Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=C and C=N Stretch (Pyridine Ring)1600 - 1400
C-O-C Stretch (Furan Ring)1250 - 1050
CH₂ Bend1450 - 1400
C-Br Stretch700 - 500

X-ray Crystallography: Single-Crystal Diffraction for Definitive Solid-State Structure Determination

The resulting crystal structure would confirm the planarity of the furo[2,3-b]pyridine ring system and provide exact measurements for the C-Br bond length and the orientation of the bromomethyl group relative to the heterocyclic core. Furthermore, the analysis of the crystal packing would reveal any intermolecular interactions, such as halogen bonding or π-π stacking, which can influence the physical properties of the compound. For related heterocyclic systems, X-ray diffraction has been used to confirm molecular structures and analyze intermolecular interactions like hydrogen bonding. rsc.org

Parameter Expected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c
Unit Cell Dimensions (Å)a, b, c
Bond Lengths (Å)C-C, C-N, C-O, C-Br
Bond Angles (°)Angles within the rings and of the substituent
Intermolecular InteractionsHalogen bonding, π-π stacking distances

Theoretical and Computational Chemistry Studies on 4 Bromomethyl Furo 2,3 B Pyridine

Quantum Chemical Calculations of Electronic Structure, Charge Distribution, and Reactivity Descriptors

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be employed to investigate the electronic properties of 4-(Bromomethyl)furo[2,3-b]pyridine. These calculations could provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. The distribution of electron density and the molecular electrostatic potential (MEP) would reveal the regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic and nucleophilic attack. Reactivity descriptors, including hardness, softness, and electrophilicity index, could also be calculated to quantify the molecule's reactivity.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling would be a powerful tool to elucidate the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, researchers could identify the structures of transition states and intermediates. This would allow for the calculation of activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics. Such studies would be invaluable for optimizing reaction conditions and predicting the formation of different products.

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical calculations could be used to predict various spectroscopic parameters for this compound. For instance, Gauge-Including Atomic Orbital (GIAO) calculations are commonly used to predict NMR chemical shifts (¹H and ¹³C). These predicted shifts, when compared with experimental data, can aid in the structural confirmation of the molecule. Similarly, computational methods can predict infrared (IR) and Raman vibrational frequencies, which can be correlated with experimental spectra to assign specific vibrational modes.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound could be explored through computational methods. A systematic conformational search would identify the low-energy conformers of the molecule. Molecular dynamics (MD) simulations could then be performed to study the dynamic behavior of the molecule over time. These simulations provide insights into the flexibility of the molecule and the accessible conformations in different environments, which can influence its biological activity and reactivity.

Future Perspectives and Emerging Research Trajectories in Furo 2,3 B Pyridine Chemistry

Innovation in Sustainable and Atom-Economical Synthetic Pathways for Substituted Furo[2,3-b]pyridines

Key innovations in this area include:

Palladium-Catalyzed One-Pot Syntheses: Researchers have developed several palladium-catalyzed one-pot procedures, such as those involving Sonogashira couplings followed by Wacker-type heteroannulations, to construct the furo[2,3-b]pyridine (B1315467) core. nih.gov Another notable advancement is the Pd(II)-catalyzed synthesis from β-ketodinitriles and alkynes, which proceeds through a tandem cyclization and N-H/C annulation. acs.org This method is highly atom-economical as it concurrently constructs both the furan (B31954) and pyridine (B92270) rings, forming multiple C-C, C=C, C-O, C-N, and C=N bonds in a single operation. acs.org

Step-Economical and Scalable Routes: A significant breakthrough has been the development of a concise, four-step synthesis that provides access to the furo[2,3-b]pyridine core on a multi-gram scale. nih.govchemrxiv.org This route is particularly valuable as it requires only a single chromatographic purification step, making it highly practical for producing intermediates like chloro-triflate furopyridine, which can be further functionalized. nih.gov The ability to conduct multiple steps without intermediate purification significantly enhances the sustainability of the process. nih.govchemrxiv.org

Tandem and Cascade Reactions: The use of tandem or cascade reactions is a growing trend. For instance, Ag(I)-catalyzed tandem cycloisomerization/cyclization reactions between enyne-amides and enaminones provide divergent access to a variety of furo[2,3-b]pyridine and dihydropyridine (B1217469) derivatives by simply adjusting the reaction conditions. acs.org Similarly, tandem cyclizations of methyl 2-[(cyanophenoxy)methyl]-3-furoates have been used to create novel, complex heterocyclic systems based on the furo[2,3-b]pyridine scaffold. researchgate.net These methods are inherently efficient, minimizing sequential operations and purification steps.

Table 1: Comparison of Modern Synthetic Strategies for Furo[2,3-b]pyridines
Synthetic StrategyKey FeaturesAdvantagesReference
Pd(II)-Catalyzed AnnulationUses β-ketodinitriles and alkynes; one-pot reaction.High atom economy; concurrent formation of furan and pyridine rings. acs.org
Optimized 4-Step SynthesisScalable to multi-gram quantities; minimal chromatography.High-yielding, practical for large-scale production, reduced solvent waste. nih.gov
Ag(I)-Catalyzed Tandem CyclizationReacts enyne-amides and enaminones; tunable selectivity.Divergent synthesis of multiple derivatives from common precursors. acs.org
Metal-Free Cascade ReactionReacts 4-hydroxy-6-methylpyridin-2(1H)-ones with nitrostyrenes.Avoids transition metal catalysts, operational simplicity, step economy. bohrium.com

Exploration of Unprecedented Reactivity Modes for Halogenated Alkyl Heteroaromatics

The compound 4-(bromomethyl)furo[2,3-b]pyridine is a prime example of a halogenated alkyl heteroaromatic. The reactivity of such compounds is central to their utility as synthetic building blocks. While traditional nucleophilic substitution reactions at the α-carbon are well-established, future research is aimed at uncovering and exploiting more unusual reactivity patterns. libretexts.orgmsu.edu

The C-Br bond is weaker than C-Cl and C-F bonds, making brominated compounds like this compound more reactive in substitution reactions. libretexts.org The general reactivity order for alkyl halides is I > Br > Cl > F. libretexts.org However, in complex heteroaromatic systems, this simple trend can be misleading. The electronic nature of the heterocyclic core can dramatically influence bond reactivity. For instance, in polyhalogenated heteroaromatics, a C-Cl bond on an electron-deficient part of the ring system can be more reactive than a C-Br bond on an electron-rich portion, a phenomenon that can be predicted using quantum mechanics. wuxibiology.com

Emerging research trajectories in this area include:

Radical-Mediated Reactions: The development of catalytic systems that proceed via radical intermediates is opening new avenues for functionalization. For example, dual photoredox/cobalt catalysis has enabled novel hydrohalogenation reactions that proceed through a metal-hydride hydrogen atom transfer (MHAT) and halogen atom transfer (XAT) sequence. nih.gov Applying such strategies to bromomethyl heteroaromatics could lead to unprecedented transformations that are not accessible through conventional ionic pathways.

Heck-Type Couplings: While the Heck reaction traditionally involves aryl or vinyl halides, recent progress has extended its scope to include alkyl halides. nih.gov The development of Pd-catalyzed Heck-type reactions for α-functionalized alkyl halides provides a tool for forming complex carbon-carbon bonds under specific conditions. nih.gov Exploring these reactions for this compound could enable the direct introduction of alkenyl groups, diversifying the available derivatives.

Predictive Reactivity Models: A significant future direction lies in the use of computational chemistry to predict the reactivity of specific C-X bonds within a complex heteroaromatic environment. wuxibiology.com By analyzing factors like the Lowest Unoccupied Molecular Orbital (LUMO) and calculated infrared stretching frequencies, chemists can better predict which halogen will react selectively in cross-coupling reactions, moving beyond generalized reactivity rules and enabling more precise synthetic design. wuxibiology.com

Implementation of Continuous Flow Chemistry and Automated Synthesis for Furo[2,3-b]pyridine Production

To meet the growing demand for libraries of complex molecules like furo[2,3-b]pyridine derivatives for drug discovery, the fields of continuous flow chemistry and automated synthesis are becoming increasingly important. These technologies promise to accelerate the synthesis-purification-analysis cycle, enhance safety, and improve reproducibility.

Continuous Flow Synthesis: While specific applications to furo[2,3-b]pyridines are still emerging, the successful use of continuous flow microreactors for related heterocycles, such as pyridine N-oxides, demonstrates the potential of this technology. organic-chemistry.org Flow processes can offer superior control over reaction parameters, shorter reaction times, and enhanced safety, especially for highly exothermic or hazardous reactions. organic-chemistry.org The development of scalable batch syntheses for furo[2,3-b]pyridines lays the groundwork for their adaptation to continuous flow systems, which would be highly advantageous for large-scale industrial production. nih.govorganic-chemistry.org

Automated Synthesis Platforms: The advent of automated chemical synthesizers, which use pre-packaged reagent cartridges to perform a wide range of chemical transformations (e.g., Suzuki couplings, amide bond formations, Boc deprotection), is set to revolutionize medicinal chemistry. sigmaaldrich.com These platforms can rapidly generate libraries of analogues with minimal human intervention. Applying this technology to a versatile scaffold like this compound would allow for the swift exploration of SAR by coupling it with diverse building blocks, significantly accelerating the discovery of new drug candidates. sigmaaldrich.comrsc.org

Interdisciplinary Research Foci and Potential Applications beyond Traditional Organic Synthesis

The furo[2,3-b]pyridine scaffold is a "privileged structure" that has found applications in diverse, interdisciplinary research areas, primarily driven by its ability to interact with various biological targets. researchgate.netrsc.org

The most prominent interdisciplinary application is in medicinal chemistry , where furo[2,3-b]pyridines and their isomers (like furo[3,2-b]pyridine) have been identified as potent inhibitors of several key protein kinases. researchgate.netnih.gov Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. nih.govnih.gov

Table 2: Biological Targets and Applications of the Furo[2,3-b]pyridine Scaffold
Biological Target/Application AreaDescriptionReference
Kinase Inhibition (General)The scaffold serves as a hinge-binding pharmacophore for various kinase inhibitors. nih.govresearchgate.net
Focal Adhesion Kinase (FAK)Derivatives show potential as FAK inhibitors, targeting cancer cell survival, proliferation, and migration. nih.gov
IRAK4 InhibitionDihydrofuro[2,3-b]pyridine derivatives have been developed as potent inhibitors of Interleukin-1 receptor-associated kinase 4 for treating inflammatory and autoimmune diseases. nih.gov
PI3K/AKT PathwayFuro[2,3-d]pyrimidine derivatives have been designed as dual PI3K/AKT inhibitors with potent anticancer activity. rsc.org
Hedgehog Signaling PathwayFuro[3,2-b]pyridine (B1253681) derivatives have been identified as effective modulators of this pathway, which is implicated in various malignancies. nih.govresearchgate.net
Antianaphylactic ActivityCertain amidine derivatives of furo[2,3-b]pyridine have shown antianaphylactic properties. researchgate.net
Cannabinoid Receptor (CB1R)Some derivatives act as inverse agonists of the CB1 receptor. researchgate.net

Beyond medicinal chemistry, the unique electronic properties of the furo[2,3-b]pyridine core suggest potential applications in materials science . acs.org The fusion of an electron-rich furan with an electron-deficient pyridine creates a system with interesting photophysical properties that could be exploited in the development of organic light-emitting diodes (OLEDs), sensors, or other functional materials. The exploration of these non-biological applications represents a nascent but promising research trajectory.

Q & A

Q. What experimental approaches address the lack of pharmacokinetic data for this compound?

  • Methodological Answer :
  • Rodent studies : Administer IV/PO doses (e.g., 10 mg/kg) and measure plasma/tissue concentrations via LC-MS/MS .
  • Microsomal stability assays : Incubate with liver microsomes to estimate metabolic clearance .

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